Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

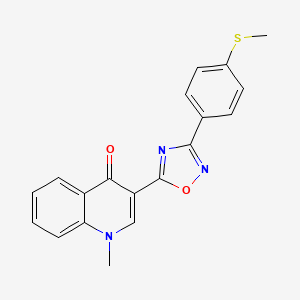

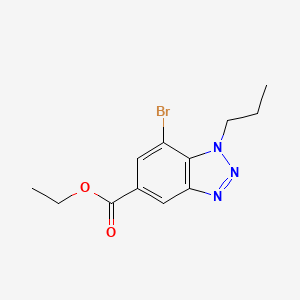

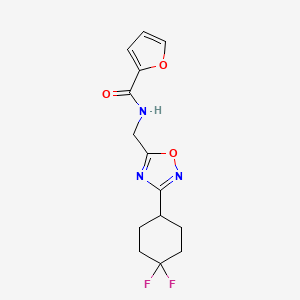

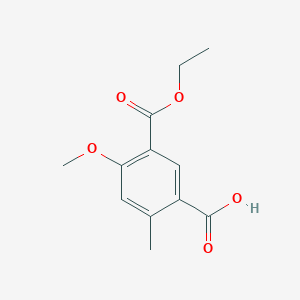

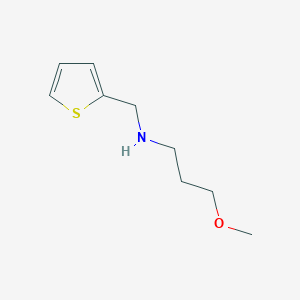

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the CAS Number: 1820686-19-8 . It has a molecular weight of 312.17 . The IUPAC name for this compound is ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate .

Synthesis Analysis

The synthesis of benzotriazole derivatives, which includes Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate, typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The InChI Code for Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is 1S/C12H14BrN3O2/c1-3-5-16-11-9 (13)6-8 (12 (17)18-4-2)7-10 (11)14-15-16/h6-7H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including benzotriazoles, have been investigated for their antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .

Anticancer Potential

Indole-based compounds have been explored for their antiproliferative effects. For example:

- 1,2-benzisoxazole tethered 1,2,3-triazoles exhibited noteworthy antiproliferative activity against human acute myeloid leukemia (AML) cells .

Other Biological Activities

Indole derivatives, including benzotriazoles, have also shown diverse biological activities:

Mécanisme D'action

Target of Action

Ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds containing indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

It’s known that compounds containing triazole moieties can actively contribute to binding to the active site of enzymes , which may suggest a potential mode of action for this compound.

Biochemical Pathways

Compounds containing indole and imidazole moieties have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with compounds containing indole and imidazole moieties , it’s likely that this compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

ethyl 7-bromo-1-propylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-3-5-16-11-9(13)6-8(12(17)18-4-2)7-10(11)14-15-16/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUXEFRDQCKJNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2Br)C(=O)OCC)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2419752.png)

![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)

![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)

![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)